N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide
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Overview
Description
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 3-nitro-4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 3-nitrophenylhydrazine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N1-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide involves its interaction with specific molecular targets. The nitro and hydrazino groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylphenyl)-3-(5-(3-Nitrophenyl)-2-Furyl)-2-Propenamide: Similar structure but with a furan ring instead of a benzamide core.
N-(2-Methylphenyl)-3-(5-(3-Nitrophenyl)-2-Furyl)-2-Propenamide: Another similar compound with a different substitution pattern.
Uniqueness
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide is unique due to its specific substitution pattern and the presence of both nitro and hydrazino groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C22H19N5O5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-nitro-4-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]benzamide |
InChI |
InChI=1S/C22H19N5O5/c1-14-6-3-4-9-19(14)23-22(28)17-10-11-20(21(13-17)27(31)32)25-24-15(2)16-7-5-8-18(12-16)26(29)30/h3-13,25H,1-2H3,(H,23,28)/b24-15+ |
InChI Key |
ISTDMIPVVQRNCU-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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